molecular formula C10H15NO B028111 3-(Benzylamino)propan-1-ol CAS No. 4720-29-0

3-(Benzylamino)propan-1-ol

Cat. No. B028111
CAS RN: 4720-29-0
M. Wt: 165.23 g/mol
InChI Key: ZQJXSIOFSZYGMH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-(Benzylamino)propan-1-ol and its derivatives involves various chemical reactions, highlighting its significance in organic synthesis. For instance, 1,3,5-Tritert-butoxycarbonylamino benzyloxy benzene, a related compound, is synthesized from 3-aminobenzyl alcohol through protection, bromination, and nucleophilic reactions, showcasing the compound's utility in pharmaceutical, pesticide preparation, and organic materials (H. We, 2015). Additionally, the synthesis and structure-activity relationship studies of modified 1-benzylamino-2-phenyl-3-(1H-1,2,4-triazol-1-yl)propan-2-ols for antifungal applications demonstrate the compound's importance in developing antifungal agents (F. Giraud et al., 2009).

Molecular Structure Analysis

Molecular structure analysis plays a crucial role in understanding the interactions and reactivity of 3-(Benzylamino)propan-1-ol derivatives. Crystal and molecular structures of related compounds have been determined by single crystal X-ray diffraction, providing insights into inter- and intramolecular hydrogen bonds and supporting DFT calculations to assess stability and interaction characteristics (M. Małecka et al., 2004).

Chemical Reactions and Properties

The chemical reactivity of 3-(Benzylamino)propan-1-ol derivatives highlights their potential in various synthetic applications. For example, novel Pd(II)-mediated cascade carboxylative annulation processes have been developed to construct benzo[b]furan-3-carboxylic acids, illustrating the compound's utility in forming new bonds and facilitating complex organic syntheses (Y. Liao et al., 2005).

Scientific Research Applications

Application in Carbonate Chemistry

Scientific Field: Chemistry

Methods of Application or Experimental Procedures

The formation of six-membered cyclic carbonates was achieved by intermolecular cyclization reaction via double B Ac 2 mechanism. Cyclization reactions have been carried out in neat as EC acted both as solvent and reagent. Pure 1,3-oxazinan-2-ones were isolated in high yield by simple liquid-liquid extraction .

Results or Outcomes: The reaction resulted in the general application on different substrates including an aryl bis (3-amino-proan-1-ol) compound .

Application in Proteomics Research

Scientific Field: Proteomics

Methods of Application or Experimental Procedures

The specific methods of application in proteomics research can vary widely depending on the particular experiment or study. It could be used in sample preparation, protein separation and identification, or in mass spectrometry analysis .

Results or Outcomes: The outcomes can also vary widely, but the use of “3-(Benzylamino)propan-1-ol” in proteomics research can contribute to the identification and understanding of proteins, their structures, functions, and interactions .

Application in the Synthesis of Galactosyl Phosphate Diester Derivatives

Scientific Field: Biochemistry

Methods of Application or Experimental Procedures

The specific methods of synthesis would involve various steps of chemical reactions, purification, and characterization. The exact procedures would depend on the specific derivative being synthesized .

Results or Outcomes: The synthesis of these derivatives could lead to the development of new compounds with potential therapeutic applications .

Application in the Synthesis of (+)-Cocaine

Scientific Field: Organic Chemistry

Methods of Application or Experimental Procedures

The specific methods of synthesis would involve various steps of chemical reactions, purification, and characterization. The exact procedures would depend on the specific derivative being synthesized .

Results or Outcomes: The synthesis of these derivatives could lead to the development of new compounds with potential therapeutic applications .

Application in the Synthesis of 1,3-Oxazinan-2-Ones

Scientific Field: Organic Chemistry

Methods of Application or Experimental Procedures

The formation of six-membered cyclic carbonates was achieved by intermolecular cyclization reaction via double B Ac 2 mechanism. Cyclization reactions have been carried out in neat as EC acted both as solvent and reagent. Pure 1,3-oxazinan-2-ones were isolated in high yield by simple liquid-liquid extraction .

Results or Outcomes: The reaction resulted in the general application on different substrates including an aryl bis (3-amino-proan-1-ol) compound .

properties

IUPAC Name

3-(benzylamino)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c12-8-4-7-11-9-10-5-2-1-3-6-10/h1-3,5-6,11-12H,4,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQJXSIOFSZYGMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00197065
Record name 3-(Benzylamino)propanol
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Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Benzylamino)propan-1-ol

CAS RN

4720-29-0
Record name 3-(Benzylamino)-1-propanol
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Record name 3-(Benzylamino)propanol
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Record name 3-(Benzylamino)propanol
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Record name 3-(benzylamino)propanol
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Synthesis routes and methods I

Procedure details

To a solution of benzaldehyde (10 g, 94.23 mmol) and trimethylorthoformate (15.5 mL, 141 mmol ) in MeOH (300 mL) was added dropwise 3-amino-1-propanol (7.21 mL, 94.23 mmol) at room temperature. The reaction was allowed to stir at room temperature for 5 hours followed by cooling to 0° C. in an ice bath. Sodium borohydride (3.56 g, 94.23 mmol) was added in two portions and when the bubbling stopped the solvent was evaporated. The resulting residue was partitioned between ethyl acetate (75 mL) and water (75 mL). The aqueous layer was extracted twice with ethyl acetate (75 mL). The ethyl acetate extracts were collected and washed twice with Brine (50 mL), dried over MgSO4, filtered, and concentrated. Drying afforded 14.42 g (93%) of the compound which was used in the next step of synthesis without further purification.
Quantity
10 g
Type
reactant
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15.5 mL
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reactant
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7.21 mL
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300 mL
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3.56 g
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Yield
93%

Synthesis routes and methods II

Procedure details

A solution of 3-aminopropan-1-ol (3 g, 39.9 mmol) and benzaldehyde (4.05 mL, 39.9 mmol) in methanol (200 mL) was stirred at room temperature overnight. The solution was cooled to 0° C., and sodium borohydride (1.813 g, 47.9 mmol) was added slowly in several portions. The resulting mixture was stirred at room temperature for three hours, and then it was partitioned between water and dichloromethane (3×). The organic extracts were combined and dried over Na2SO4, the drying agent was removed by filtration, and the solution was concentrated in vacuo to give the title compound as an oil (6.5 g, 98%).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
4.05 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
1.813 g
Type
reactant
Reaction Step Two
Yield
98%

Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

3-amino-1-propanol (150 g) was dissolved in tetrahydrofuran (200 mL), followed by the addition of benzylamine(23.8 g). The mixture was stirred at room temperature for 1 hour. Subsequently, the reaction mixture was diluted with ethyl acetate, was sequentially washed with water and a saturated aqueous solution of sodium chloride, and was then dried over anhydrous sodium sulfate. The solvent was removed to obtain 3-(benzylamino)-1-propanol (20.1 g, 61%).
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
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23.8 g
Type
reactant
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0 (± 1) mol
Type
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Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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